An In-depth Technical Guide to the Discovery and Synthesis of the RdRp Inhibitor GS-5734 (Remdesivir)
An In-depth Technical Guide to the Discovery and Synthesis of the RdRp Inhibitor GS-5734 (Remdesivir)
Disclaimer: Information regarding a specific molecule designated "RdRP-IN-6" is not publicly available. This guide will focus on the well-documented RNA-dependent RNA polymerase (RdRp) inhibitor, GS-5734 (Remdesivir) , as a representative example to fulfill the detailed technical requirements of the request.
This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of the broad-spectrum antiviral agent Remdesivir. The content is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
Remdesivir (GS-5734) was discovered and developed by Gilead Sciences, Inc., in collaboration with the U.S. Centers for Disease Control and Prevention (CDC) and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[1][2] The research program aimed to identify therapeutic agents against RNA viruses with pandemic potential.[1][2] Initially screened from a library of over 1,000 nucleoside analogues for activity against the Ebola virus (EBOV), Remdesivir emerged as a promising candidate.[3] Subsequent studies revealed its potent, broad-spectrum antiviral activity against a range of RNA viruses, including Coronaviridae family members like Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Middle East Respiratory Syndrome coronavirus (MERS-CoV).[1][2][3] This broad-spectrum activity led to its investigation and eventual emergency use authorization for the treatment of COVID-19.[2][4]
Chemical Synthesis
The synthesis of Remdesivir has evolved through multiple generations to improve yield, scalability, and stereoselectivity.[3] It is a complex multi-step process starting from ribose derivatives.[5]
First-Generation Synthesis
The initial synthesis involved the preparation of a phosphoramidate prodrug moiety and its coupling with a modified nucleoside core.[3] A key step was the C-C bond forming glycosylation of a ribolactone with a bromo pyrrolotriazine nucleus, which was facilitated by a lithium-halogen exchange.[3] The resulting diastereomers were then separated by chiral HPLC to isolate the desired Sp isomer.[3]
Second-Generation Synthesis
To overcome the limitations of the first-generation synthesis, particularly the inconsistent yields and the need for chiral separation, a more scalable and stereoselective process was developed.[3] This improved route utilized a Turbo Grignard reagent (i-PrMgCl·LiCl) for the glycosylation reaction, which provided better control and milder reaction conditions.[3][6] Furthermore, the introduction of a chiral auxiliary allowed for a diastereoselective synthesis, bypassing the need for chiral HPLC separation.[6]
A generalized workflow for the synthesis is presented below.
Mechanism of Action
Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[4][7] It acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[7]
Upon entering the host cell, Remdesivir undergoes a series of metabolic activation steps to form its pharmacologically active nucleoside triphosphate (NTP) analogue, GS-443902.[1][2][4] This active metabolite mimics the natural adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA chain by the RdRp enzyme.[4][7]
The incorporation of the active form of Remdesivir into the growing RNA strand does not cause immediate chain termination. Instead, it leads to delayed chain termination, effectively halting viral RNA synthesis.[8] Structural studies have revealed that after incorporation, the 1'-cyano group of the metabolite creates a steric clash with the RdRp enzyme, preventing the addition of subsequent nucleotides.[9]
Quantitative Data
In Vitro Antiviral Activity
Remdesivir has demonstrated potent in vitro activity against a wide range of coronaviruses. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values vary depending on the viral strain and the cell line used.
| Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 | - | [10][11] |
| SARS-CoV-2 | Vero E6 | 23.15 | - | [10] |
| SARS-CoV-2 (2019-nCoV) | Vero E6 | - | 2.0 (1h treatment) | [12] |
| SARS-CoV-2 (2019-nCoV) | Vero E6 | - | 0.32 (72h treatment) | [12] |
| SARS-CoV-2 (Alpha) | Vero E6 | - | 6.9 (1h treatment) | [12] |
| SARS-CoV-2 (Alpha) | Vero E6 | - | 0.32 (72h treatment) | [12] |
| SARS-CoV-2 (Beta) | Vero E6 | - | 7.4 (1h treatment) | [12] |
| SARS-CoV-2 (Beta) | Vero E6 | - | 0.50 (72h treatment) | [12] |
| SARS-CoV-2 (Gamma) | Vero E6 | - | 9.2 (1h treatment) | [12] |
| SARS-CoV-2 (Gamma) | Vero E6 | - | 0.40 (72h treatment) | [12] |
| SARS-CoV-2 (Delta) | Vero E6 | - | 9.6 (1h treatment) | [12] |
| SARS-CoV-2 (Delta) | Vero E6 | - | 0.59 (72h treatment) | [12] |
| SARS-CoV-2 (Omicron) | Vero E6 | - | 9.8 (1h treatment) | [12] |
| SARS-CoV-2 (Omicron) | Vero E6 | - | 0.51 (72h treatment) | [12] |
| MERS-CoV | HeLa | 0.34 | - | [10] |
| MERS-CoV | Calu3 2B4 | - | 0.025 | [8] |
| SARS-CoV | Vero | - | 2.2 | [1] |
| HCoV-229E | MRC-5 | 0.067 | - | [13] |
| Murine Hepatitis Virus | - | 0.03 | - | [10] |
Pharmacokinetic Properties
The pharmacokinetic profile of Remdesivir is characterized by rapid metabolism and a longer half-life of its active metabolite.
| Parameter | Remdesivir | GS-441524 (Metabolite) | GS-704277 (Metabolite) | Reference |
| Tmax (hours) | 0.67 - 0.68 | 1.51 - 2.00 | 0.75 | [4] |
| Elimination Half-life (hours) | ~1 | ~27 | 1.3 | [4] |
| Plasma Protein Binding | 88 - 93.6% | 2% | 1% | [4] |
Experimental Protocols
In Vitro Antiviral Activity Assay (TCID50)
This protocol describes a representative method for determining the antiviral activity of a compound against SARS-CoV-2 using a Tissue Culture Infectious Dose 50 (TCID50) assay.[12]
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured until they form a monolayer.
-
Virus Infection: The cell monolayers are infected with 50 TCID50/well of the SARS-CoV-2 virus.[12]
-
Compound Treatment: The infected cells are treated with ten-fold serial dilutions of Remdesivir (e.g., from 0.0001 µM to 10 µM).[12] Treatment can be applied for different durations, such as 1 hour or 72 hours.[12]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator.
-
Cytopathic Effect (CPE) Observation: After the incubation period, the cells are observed under a microscope for the presence of viral-induced CPE.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE, is calculated using non-linear regression analysis.[12]
Chemical Synthesis Protocol (Second Generation - Simplified)
This is a simplified representation of the second-generation synthesis of Remdesivir.[3][6]
-
Preparation of the Nucleoside Core: The synthesis begins with a commercially available tribenzyl-protected lactol, which is oxidized to its corresponding lactone.[3] A key step is the glycosylation reaction where an iodo pyrrolotriazine nucleus is coupled with the ribolactone using a Turbo Grignard reagent (i-PrMgCl·LiCl) to form the nucleoside intermediate.[3]
-
Cyanation: The 1'-position of the nucleoside is cyanated to introduce the critical 1'-CN functional group.[3]
-
Deprotection: The benzyl protecting groups are removed to yield the unprotected nucleoside core (GS-441524).[3]
-
Phosphoramidate Coupling: The nucleoside core is coupled with a pre-synthesized, enantiopure phosphoramidoyl chloridate moiety.[3] This step is crucial for introducing the prodrug component with the correct stereochemistry.
-
Final Deprotection: The final protecting groups are removed to yield Remdesivir.[3]
Conclusion
Remdesivir (GS-5734) is a testament to the power of systematic drug discovery and development. Its journey from a candidate for Ebola to a key therapeutic for COVID-19 highlights the importance of broad-spectrum antiviral research. The intricate chemical synthesis, the targeted mechanism of action as an RdRp inhibitor, and its well-characterized in vitro and pharmacokinetic profiles provide a solid foundation for its clinical application and for the development of next-generation antiviral agents. This technical guide summarizes the core scientific data and methodologies that underpin our current understanding of this important therapeutic agent.
References
- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 13. researchgate.net [researchgate.net]
